1-(6-Chlorochroman-8-yl)ethan-1-one
Description
1-(6-Chlorochroman-8-yl)ethan-1-one is a chroman-derived ketone featuring a benzopyran core with a chlorine substituent at position 6 and a ketone group at position 6. Chroman, a fused bicyclic system comprising a benzene ring and a tetrahydropyran moiety, confers unique electronic and steric properties to this compound.
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
1-(6-chloro-3,4-dihydro-2H-chromen-8-yl)ethanone |
InChI |
InChI=1S/C11H11ClO2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h5-6H,2-4H2,1H3 |
InChI Key |
KHHGSORYZYGHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC2=C1OCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Chlorochroman-8-yl)ethan-1-one involves several steps, typically starting with the chlorination of chroman derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled temperatures to ensure the selective chlorination at the desired position . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(6-Chlorochroman-8-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chlorochroman-8-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Chlorochroman-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and gene expression . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Heterocyclic Systems
Chroman vs. Isochroman Derivatives
- 3-Phenylisochroman-1-one (8) : This isochroman derivative differs in the oxygen position (fused at 1,3-positions vs. 1,2 in chroman). The ketone at position 1 in isochroman alters ring strain and electronic distribution compared to the 8-ketone in chroman. Such differences may affect solubility and metabolic stability .
- Benzofuran-2-yl Ethanol Oximes: Benzofuran-based ketones (e.g., 1-(benzofuran-2-yl)ethan-1-one derivatives) lack the pyran ring but share aromaticity. These compounds exhibit antimicrobial activity, suggesting that chroman analogues like 1-(6-Chlorochroman-8-yl)ethan-1-one may also have bioactivity, modulated by the pyran oxygen’s electron-donating effects .
Halogenated Aryl Ketones
- 1-(4-Bromophenyl) Derivatives: Bromine-substituted ethanones (e.g., 1-(4-bromophenyl)-2-(thiophen-2-yl)ethan-1-one) highlight the impact of halogen position. Bromine’s larger atomic radius compared to chlorine may reduce steric hindrance but increase lipophilicity. Such compounds are synthesized at 40°C via Procedure C, suggesting similar synthetic routes for chlorinated analogues .
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) : This compound’s melting point (137.3–138.5°C) and sulfanylidene group demonstrate how substituents like chloromethyl influence crystallinity and stability. NMR and DFT studies here underscore the importance of electronic effects in ketone derivatives .
Table 1: Key Properties of Selected Analogues
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